(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH

Description

The exact mass of the compound this compound is 1268.64143943 g/mol and the complexity rating of the compound is 2560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40+,41-,42-,43-,44-,45+,46-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLNMBMMGCOAS-HZLKSCACSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N18O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH. The document details its chemical structure, a plausible method for its synthesis via solid-phase peptide synthesis (SPPS), and an analysis of its expected biological activity based on closely related analogs. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, with a particular focus on gonadotropin-releasing hormone receptor modulation.

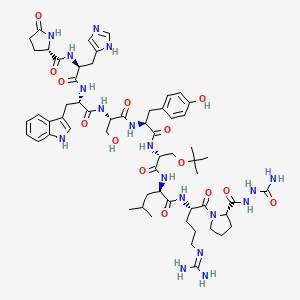

Structure

This compound is a synthetic decapeptide analog of the naturally occurring LHRH. Its primary structure is characterized by three key modifications to the native LHRH sequence, designed to enhance its potency and prolong its biological activity.

The amino acid sequence of this compound is:

Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-D-Leu-Arg-Pro-Azagly-NH₂ [1]

Key Structural Modifications:

-

Position 6: The glycine (B1666218) (Gly) residue is replaced with a D-Serine residue with a tert-butyl (tBu) protecting group on its side chain (D-Ser(tBu)). This substitution is known to increase resistance to enzymatic degradation and enhance receptor binding affinity.

-

Position 7: The leucine (B10760876) (Leu) residue is replaced with its D-isomer (D-Leu), which also contributes to increased stability and potency.

-

Position 10: The C-terminal glycine (Gly) is replaced with an azaglycine (Azagly) residue. Azaglycine is an aza-amino acid where the α-carbon is replaced by a nitrogen atom. This modification can alter the peptide's conformational properties and susceptibility to carboxypeptidases, often leading to enhanced biological activity and duration of action. The C-terminus is amidated.

Synthesis

The synthesis of this compound can be effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[2][3][4] The following is a detailed, generalized experimental protocol based on established methods for the synthesis of similar aza-glycine containing peptides.

Materials and Reagents

-

Resin: Rink Amide MBHA resin (for C-terminal amide)

-

Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Leu-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, Pyr-OH (pyroglutamic acid)

-

Aza-glycine precursor: Boc-hydrazine or a suitable activated aza-glycine building block

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

-

Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dithiothreitol (DDT) (e.g., 95:2.5:2.5:1 v/v/v/w)

-

Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Characterization: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy

Experimental Protocol: Solid-Phase Peptide Synthesis

A generalized workflow for the solid-phase synthesis is depicted below.

Diagram Caption: Solid-phase peptide synthesis workflow for this compound.

Step-by-Step Protocol:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Initial Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20-30 minutes.

-

Amino Acid Coupling Cycle (repeated for each amino acid from C-terminus to N-terminus): a. Activation: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and an activation base like DIPEA (6-10 equivalents) in DMF or NMP. b. Coupling: The activated amino acid solution is added to the deprotected resin, and the reaction is allowed to proceed for 1-2 hours. The completion of the coupling reaction is monitored using a ninhydrin (B49086) test. c. Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts. d. Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF. e. Washing: The resin is washed again with DMF.

-

Incorporation of Azaglycine: The terminal azaglycine residue is incorporated by reacting the deprotected N-terminus of the peptide-resin with an activated Boc-hydrazine, followed by capping with a suitable reagent to form the semicarbazone, or by using a pre-formed activated azaglycine building block.

-

Final Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., TFA/TIS/Water/DDT) for 2-4 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by preparative RP-HPLC.

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC, mass spectrometry (to verify the molecular weight), and optionally by NMR for structural elucidation.

Biological Activity and Data Presentation

Table 1: In Vivo Potency of a Related LHRH Analog

| Analog | Species | Assay | Relative Potency (vs. LHRH) | Reference |

| D-Ser(TBU)6-Des Gly10-LHRH-ethylamide | Normal Men | LH Release | ~40x | [5] |

| D-Ser(TBU)6-Des Gly10-LHRH-ethylamide | Normal Men | FSH Release | ~60x | [5] |

Table 2: Clinical Effects of a Related LHRH Analog (Goserelin: D-Ser(But)6, Azgly10-LHRH)

| Parameter | Treatment Duration | Effect | Patient Population | Reference |

| Serum Testosterone | > 6 months | Decreased to castration levels | Advanced Prostate Cancer | [6] |

| Luteinizing Hormone (LH) | > 6 months | Significantly reduced | Advanced Prostate Cancer | [6] |

| Follicle-Stimulating Hormone (FSH) | > 6 months | Significantly reduced | Advanced Prostate Cancer | [6] |

Note: The data presented is for structurally similar analogs and should be considered as an estimation of the potential activity of this compound.

LHRH Receptor Signaling Pathway

This compound, as a potent LHRH agonist, is expected to activate the LHRH receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by LHRH receptor activation is through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC).[7][8]

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of hormone action: luteinizing hormone receptors and second-messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

In-Depth Technical Guide: GnRH Receptor Binding and Signaling of (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH (Goserelin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GnRH Receptor Binding Affinity of (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH (Goserelin)

Despite a comprehensive search of scientific literature and databases, specific quantitative data for the GnRH receptor binding affinity (i.e., Ki or IC50 values) of this compound (Goserelin) could not be located. It is well-established that Goserelin (B1671991) functions as a GnRH superagonist, which implies a high affinity for the GnRH receptor.[2][3] The persistent stimulation of the GnRH receptor by Goserelin leads to a downregulation of the hypothalamic-pituitary-gonadal axis, resulting in suppressed production of testosterone (B1683101) and estrogen.[4]

Data Presentation

| Compound | Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference |

| This compound (Goserelin) | GnRH Receptor | Data Not Available | Data Not Available | N/A |

Experimental Protocol: GnRH Receptor Radioligand Binding Assay

To determine the binding affinity of an unlabeled ligand such as Goserelin for the GnRH receptor, a competitive radioligand binding assay is a standard and effective method. This protocol outlines the key steps involved in such an assay.

Objective: To determine the inhibitory constant (Ki) of Goserelin for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Line: A cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Crude membrane fractions prepared from the GnRH receptor-expressing cells.

-

Radioligand: A high-affinity GnRH receptor radioligand, such as [125I]-labeled Buserelin or another suitable GnRH analog.

-

Unlabeled Ligand: this compound (Goserelin) of high purity.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for gamma counting.

-

Instrumentation: Gamma counter, microplate harvester, centrifugation equipment.

Methodology:

-

Membrane Preparation:

-

Culture GnRH receptor-expressing cells to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Competitive Binding Assay:

-

Set up assay tubes or a 96-well plate for the following conditions:

-

Total Binding: Contains membrane preparation and radioligand.

-

Non-specific Binding (NSB): Contains membrane preparation, radioligand, and a high concentration of an unlabeled GnRH agonist (e.g., 1 µM unlabeled Goserelin or native GnRH) to saturate the receptors.

-

Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound (Goserelin). A typical concentration range would be from 10^-12 M to 10^-5 M.

-

-

Add a fixed amount of membrane protein (e.g., 20-50 µg) to each well/tube.

-

Add the competing unlabeled ligand (Goserelin) at various concentrations.

-

Add the radioligand at a concentration close to its Kd value.

-

Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a microplate harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials or a compatible plate.

-

Add scintillation cocktail to each vial/well.

-

Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (Goserelin) concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of Goserelin that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow

Caption: Workflow for a GnRH receptor competitive binding assay.

GnRH Receptor Signaling Pathway

Caption: Simplified GnRH receptor signaling cascade.

GnRH Receptor Signaling Pathways

The binding of a GnRH agonist, such as Goserelin, to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[5] The primary pathway involves the activation of the Gq/11 family of G-proteins.[6]

-

Gq/11 Protein Activation: Upon agonist binding, the GnRHR undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq/11. This activation involves the exchange of GDP for GTP on the α-subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme, phospholipase C (PLC).[6]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[7] This increase in intracellular Ca²⁺ is a critical signal for gonadotropin release.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[7]

-

MAPK Cascade Activation: Activated PKC can then phosphorylate and activate downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 MAPK pathways.

-

Cellular Responses: The culmination of these signaling events leads to two primary cellular responses in pituitary gonadotrophs:

-

Gonadotropin Release: The surge in intracellular calcium is a primary driver for the immediate release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7]

-

Gene Expression: The activation of MAPK cascades leads to the phosphorylation of transcription factors, which in turn modulate the expression of genes encoding the gonadotropin subunits (α, LHβ, and FSHβ).[8]

-

It is important to note that chronic stimulation with a GnRH agonist like Goserelin leads to the desensitization and downregulation of the GnRH receptors, ultimately resulting in the suppression of gonadotropin release and a hypogonadal state.

References

- 1. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. goserelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. goserelin | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Treatment of Breast Cancer With Gonadotropin-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

In Vivo Stability of the LHRH Analog (D-Ser(tBu)6,D-Leu7,Azagly10): A Technical Guide

This technical guide provides a comprehensive overview of the in vivo stability of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Ser(tBu)6,D-Leu7,Azagly10). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the analog's pharmacokinetic profile, the experimental protocols used to assess its stability, and the underlying signaling pathways it modulates.

Introduction

LHRH, a decapeptide produced in the hypothalamus, plays a pivotal role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Native LHRH has a very short biological half-life, limiting its therapeutic applications. To overcome this, synthetic analogs have been developed with modified amino acid sequences to enhance their stability and potency.

The analog (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH is a potent LHRH agonist. The strategic substitutions at key positions are designed to confer resistance to enzymatic degradation and improve receptor binding affinity. The substitution of glycine (B1666218) at position 6 with a D-amino acid, in this case, D-Ser(tBu), is a common strategy to protect against enzymatic cleavage between positions 6 and 7, a primary site of degradation for native LHRH. The D-Leu substitution at position 7 further enhances this resistance. The replacement of the C-terminal glycine amide with azaglycine is another modification aimed at increasing the peptide's half-life. These modifications result in a super-agonist with prolonged and enhanced biological activity compared to the native hormone.

In Vivo Stability and Pharmacokinetics

For the purpose of this guide, we will summarize the pharmacokinetic data of three well-studied LHRH analogs with similar modifications: Goserelin (B1671991) ([D-Ser(tBu)6, Aza-Gly10]-LHRH), Buserelin ([D-Ser(tBu)6]-LHRH-ethylamide), and Leuprolide ([D-Leu6]-LHRH).

Table 1: Pharmacokinetic Parameters of Structurally Related LHRH Agonists

| LHRH Analog | Animal Model/Subject | Dosing Route | Elimination Half-life (t½) | Mean Systemic Clearance | Reference |

| Goserelin | Male Humans | Subcutaneous (aqueous solution) | 4.2 hours | Not Reported | [1] |

| Female Humans | Subcutaneous (aqueous solution) | 2.3 hours | Not Reported | [1] | |

| Patients with severe renal impairment | Subcutaneous (depot) | 12.1 hours | Decreased | [1] | |

| Buserelin | Children with central precocious puberty | Subcutaneous | 74.9 ± 36.9 min | Not Reported | [2] |

| Healthy Male Volunteers | Intravenous (1 mg bolus) | ~3 hours | 7.6 L/h | [3] | |

| Leuprolide | Healthy Male Volunteers | Intravenous (1 mg bolus) | ~3 hours | 7.6 L/h | [3] |

| Rats | Intravenous | Not Reported | Not Reported | [4] |

Note: This table presents data from closely related LHRH analogs to provide an estimate of the expected pharmacokinetic profile of this compound. The actual values for the specified analog may vary.

Experimental Protocols for In Vivo Stability Assessment

The determination of the in vivo stability of peptide-based drugs like this compound involves a series of well-defined experimental procedures. These protocols are designed to quantify the concentration of the analog in biological matrices over time, allowing for the calculation of key pharmacokinetic parameters.

Animal Model and Dosing

Animal Model: Male Sprague-Dawley rats are a commonly used animal model for pharmacokinetic studies of LHRH analogs.[5] Their size and well-characterized physiology make them suitable for repeated blood sampling.

Dosing: The LHRH analog is typically dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). Administration is often performed via intravenous (IV) injection to study the elimination kinetics directly, or via subcutaneous (SC) or intramuscular (IM) injection to assess absorption and bioavailability. The dose will depend on the specific objectives of the study but is usually in the range of 10-100 µg/kg.

Blood Sampling

Blood samples are collected at predetermined time points following administration of the analog. A typical sampling schedule might include time points at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dosing. Blood is drawn from a cannulated artery or vein, or via retro-orbital bleeding, into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation of the peptide. The plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Methods

Two primary methods are employed for the quantification of LHRH analogs in plasma: Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

RIA is a highly sensitive and specific immunoassay used for quantifying low concentrations of antigens.

Protocol:

-

Antibody Generation: A specific antibody against the LHRH analog is raised in a suitable animal model (e.g., rabbit) by immunizing with the peptide conjugated to a carrier protein.

-

Radiolabeling: A small amount of the LHRH analog is radiolabeled, typically with Iodine-125 (¹²⁵I).

-

Competitive Binding: A known amount of the radiolabeled analog is mixed with a fixed amount of the specific antibody and a standard or unknown sample. The unlabeled analog in the sample competes with the radiolabeled analog for binding to the antibody.

-

Separation: The antibody-bound fraction is separated from the free (unbound) fraction.

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Standard Curve: A standard curve is generated by plotting the percentage of bound radiolabeled analog against the concentration of the unlabeled standard. The concentration of the analog in the unknown samples is then determined by interpolating from this curve.

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

Protocol:

-

Sample Preparation: Plasma samples are thawed and subjected to protein precipitation to remove larger molecules. This is typically achieved by adding a solvent like acetonitrile (B52724). The supernatant is then collected and dried.

-

Chromatographic Separation: The extracted sample is reconstituted in a suitable solvent and injected into an HPLC system. A reversed-phase C18 column is commonly used to separate the LHRH analog from other plasma components based on its hydrophobicity. A gradient elution with a mobile phase consisting of water and acetonitrile with an additive like formic acid is employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The LHRH analog is ionized, typically using electrospray ionization (ESI). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analog are monitored to quantify its concentration.

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analog in the study samples is then calculated from this curve.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[6]

GnRH Receptor Activation and Downstream Signaling

Upon binding of the LHRH analog, the GnRHR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family.[7] This initiates a cascade of intracellular signaling events:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates various isoforms of Protein Kinase C (PKC).[8]

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: Activated PKC, in turn, phosphorylates and activates downstream Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[6] These signaling pathways ultimately lead to the transcription of genes encoding for the gonadotropins, LH and FSH, and their subsequent synthesis and release.

Continuous stimulation of the GnRHR by a potent agonist like this compound leads to a biphasic response. An initial surge in LH and FSH release is followed by receptor desensitization and downregulation. This paradoxical effect results in a sustained suppression of gonadotropin secretion and, consequently, a decrease in the production of gonadal steroids. This "medical castration" effect is the basis for the therapeutic use of LHRH agonists in hormone-dependent diseases such as prostate cancer and endometriosis.

Visualizations

Diagram 1: GnRH Receptor Signaling Pathway

Caption: GnRH Receptor Signaling Cascade.

Diagram 2: Experimental Workflow for In Vivo Stability Assessment

Caption: In Vivo Peptide Stability Workflow.

Conclusion

The LHRH analog (D-Ser(tBu)6,D-Leu7,Azagly10) is a potent agonist designed for enhanced in vivo stability and prolonged duration of action. While specific pharmacokinetic data for this analog is limited, analysis of structurally similar compounds suggests a significantly increased half-life compared to native LHRH. The in vivo stability is a direct result of its modified peptide sequence, which confers resistance to enzymatic degradation. The biological effects of this analog are mediated through the GnRH receptor and its complex downstream signaling pathways, leading to a biphasic response that is therapeutically exploited. The experimental protocols outlined in this guide provide a framework for the accurate assessment of the in vivo stability and pharmacokinetic profile of this and other LHRH analogs, which is crucial for their continued development and clinical application.

References

- 1. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic characteristics of the gonadotropin-releasing hormone analog D-Ser(TBU)-6EA-10luteinizing hormone-releasing hormone (buserelin) after subcutaneous and intranasal administration in children with central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leuprolide Acetate Injection Rx only [dailymed.nlm.nih.gov]

- 4. ris.utwente.nl [ris.utwente.nl]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

In-Depth Technical Guide: Physicochemical Properties of CAS 1926163-38-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1926163-38-3 identifies a synthetic peptide analogue of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It is chemically designated as [7-D-Leucine]goserelin and is recognized as Goserelin EP Impurity L.[1][2][3] This molecule plays a significant role in reproductive endocrinology research and is utilized as a reference standard in the development and quality control of pharmaceutical products.[4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of CAS 1926163-38-3, details on relevant experimental protocols, and a visualization of its associated signaling pathway.

Physicochemical Properties

The physicochemical characteristics of a peptide are critical determinants of its biological activity, stability, and pharmacokinetic profile. The following tables summarize the available quantitative data for CAS 1926163-38-3. It is important to note that some of these values are predicted through computational models due to a lack of publicly available experimental data.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 1926163-38-3 | [1][2][6] |

| Synonyms | (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH, Goserelin EP Impurity L, [7-D-Leucine]goserelin | [2][3][7] |

| Molecular Formula | C₅₉H₈₄N₁₈O₁₄ | [3][4][8] |

| Molecular Weight | 1269.43 g/mol | [3][4][9] |

| Sequence | {Pyr}-His-Trp-Ser-Tyr-{d-Ser(tBu)}-{d-Leu}-Arg-Pro-{Azagly}-NH2 | [6][7] |

Table 2: Physical and Chemical Characteristics

| Property | Value | Source |

| Physical State | Not specified, likely a solid | [1] |

| Color | Not specified | [1] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 9.82 ± 0.15 | [7] |

| Solubility | Soluble in water | [10] |

| Storage Temperature | < -15°C; 2-8°C in a well-closed container | [8][10] |

Experimental Protocols

Detailed, substance-specific experimental protocols for determining the physicochemical properties of CAS 1926163-38-3 are not publicly available. However, the following sections describe generalized, standard methodologies that are broadly applicable to peptide analysis.

Determination of Solubility

A standard protocol to determine the aqueous solubility of a peptide like CAS 1926163-38-3 involves the following steps:

-

Preparation of a Saturated Solution: An excess amount of the peptide is added to a known volume of purified water (e.g., Milli-Q) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Peptide: The solution is centrifuged or filtered (using a filter that does not bind the peptide) to remove any solid material.

-

Quantification: The concentration of the dissolved peptide in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility is then reported in units such as mg/mL or µM.

A workflow for this process is illustrated below.

Prediction of pKa and Density

The provided pKa and density values are predicted, likely using computational software. These predictions are based on the chemical structure of the molecule and employ algorithms that analyze functional groups and their expected contributions to the overall properties. While experimental determination is the gold standard, computational predictions are valuable in the early stages of drug development.

Biological Context: The LHRH Signaling Pathway

As an analogue of Luteinizing Hormone-Releasing Hormone (LHRH), CAS 1926163-38-3 is expected to interact with the GnRH receptor. The LHRH/GnRH signaling pathway is a critical regulator of the reproductive axis. The binding of LHRH (or its analogues) to the GnRH receptor on pituitary gonadotroph cells initiates a cascade of intracellular events.

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon ligand binding, it primarily couples to the Gq/11 alpha subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This signaling cascade can also involve the activation of the mitogen-activated protein kinase (MAPK) pathway, further influencing gene expression related to gonadotropin production.

The following diagram illustrates this signaling pathway.

Conclusion

CAS 1926163-38-3 is a well-defined LHRH analogue with a known chemical structure and several predicted physicochemical properties. While comprehensive experimental data on its physical characteristics are limited in the public domain, its biological context within the LHRH signaling pathway is well-understood. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and reproductive science. Further experimental investigation is warranted to fully characterize its physicochemical profile.

References

- 1. KEGG PATHWAY: map04912 [genome.jp]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | CAS#:1926163-38-3 | Chemsrc [chemsrc.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Biological Activity of (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH. LHRH, also known as gonadotropin-releasing hormone (GnRH), is a critical decapeptide in the regulation of the reproductive endocrine system. Synthetic analogs of LHRH are designed to modulate the LHRH receptor, leading to therapeutic applications in various hormone-dependent conditions. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its expected biological profile based on the well-established structure-activity relationships of related LHRH agonists. This guide covers the anticipated mechanism of action, key signaling pathways, and standardized experimental protocols for the evaluation of such peptides.

Introduction to LHRH and its Analogs

Luteinizing hormone-releasing hormone (LHRH) is a hypothalamic neurohormone that plays a pivotal role in the control of reproduction.[1][2] It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function. The native LHRH peptide has a short biological half-life, limiting its therapeutic utility. Consequently, numerous LHRH analogs have been synthesized with modifications to the peptide backbone to enhance potency and duration of action.

The subject of this guide, this compound, is a synthetic analog with specific amino acid substitutions. The D-amino acid substitution at position 6 is a hallmark of LHRH agonists, conferring increased resistance to enzymatic degradation and enhanced receptor binding affinity. The substitution at position 7 and the azaglycine modification at position 10 are also anticipated to contribute to its biological activity profile.

Anticipated Biological Activity and Mechanism of Action

Based on its structural modifications, this compound is expected to act as a potent LHRH receptor agonist. The mechanism of action for LHRH agonists is biphasic:

-

Initial Stimulation (Flare-up): Upon initial administration, the agonist binds to LHRH receptors on pituitary gonadotrophs, leading to a transient increase in the secretion of LH and FSH. This results in a temporary surge in gonadal steroid hormones such as testosterone (B1683101) and estrogen.

-

Downregulation and Desensitization: Continuous or prolonged exposure to the LHRH agonist leads to a downregulation of LHRH receptors on the pituitary cells.[3][4] This desensitization results in a profound and sustained suppression of LH and FSH release, leading to a state of "medical castration" characterized by low levels of gonadal steroids.[4]

LHRH Receptor Signaling Pathways

The LHRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change, activating intracellular signaling cascades. The primary signaling pathway involves the Gαq/11 protein, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. There is also evidence for the involvement of the Gαs/cAMP pathway in some contexts.

Quantitative Data

Due to the lack of specific published studies on this compound, quantitative data regarding its biological activity is not available. For novel LHRH analogs, the following parameters are typically determined and would be presented in the tables below.

Table 1: In Vitro Receptor Binding Affinity

This table would typically summarize the binding affinity of the peptide for the LHRH receptor, often determined through competitive radioligand binding assays.

| Peptide | Receptor Source | Radioligand | Ki (nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Reference Agonist (e.g., Leuprolide) | e.g., Rat pituitary membranes | e.g., [125I]-LHRH | ~0.1-1 |

Table 2: In Vitro Functional Activity

This table would present data on the functional potency of the peptide in cell-based assays, such as its ability to stimulate second messenger production or hormone release.

| Peptide | Cell Line | Assay | EC50 (nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Reference Agonist (e.g., Leuprolide) | e.g., αT3-1 cells | IP1 Accumulation | ~0.1-1 |

Table 3: In Vivo Efficacy

This table would showcase the in vivo effects of the peptide, for instance, its ability to suppress testosterone levels in a male rat model.

| Peptide | Animal Model | Dosing Regimen | Endpoint | Result |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Reference Agonist (e.g., Leuprolide) | Male Sprague-Dawley Rat | e.g., 100 µg/kg, s.c., daily | Serum Testosterone | >90% suppression after 14 days |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the biological activity of LHRH analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the test peptide for the LHRH receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., rat pituitaries) or cells expressing the LHRH receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a multi-well plate, incubate a fixed concentration of a radiolabeled LHRH analog (e.g., [125I]-triptorelin) with the membrane preparation in the presence of increasing concentrations of the unlabeled test peptide.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 4°C).

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vitro Cell-Based Functional Assay (IP1 Accumulation)

This assay measures the functional potency of the peptide by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1), a stable metabolite of IP3.

Methodology:

-

Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the LHRH receptor (e.g., αT3-1 pituitary gonadotrope cells) in appropriate media.

-

Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and varying concentrations of the test peptide.

-

Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular IP1 concentration using a commercially available HTRF or ELISA kit.

-

Data Analysis: Plot the IP1 concentration against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

In Vivo Efficacy Study in a Male Rat Model

This study evaluates the ability of the LHRH analog to suppress gonadal steroid production in vivo.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Acclimatization: Allow the animals to acclimate to the housing conditions for at least one week.

-

Dosing: Administer the test peptide, a reference agonist, and a vehicle control to different groups of animals via a clinically relevant route (e.g., subcutaneous injection) daily for a specified duration (e.g., 14 or 28 days).

-

Sample Collection: Collect blood samples at baseline and at various time points throughout the study.

-

Hormone Analysis: Separate the serum and measure testosterone concentrations using a validated immunoassay (e.g., ELISA) or by mass spectrometry.

-

Data Analysis: Compare the serum testosterone levels in the treated groups to the vehicle control group to determine the extent and duration of suppression.

Conclusion

This compound is a synthetic LHRH analog that, based on its structure, is anticipated to be a potent agonist of the LHRH receptor. Its biological activity is expected to be characterized by an initial stimulation of gonadotropin release followed by profound and sustained suppression with continuous administration. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the in vitro and in vivo pharmacological properties of this and other novel LHRH analogs. Further research is required to elucidate the specific biological activity profile of this compound and to determine its therapeutic potential.

References

Goserelin [(D-Ser(tBu)6, Azagly10)-LHRH]: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goserelin, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is a cornerstone in the management of hormone-sensitive diseases, primarily prostate and breast cancer. Its therapeutic efficacy is rooted in its ability to initially stimulate and subsequently downregulate the GnRH receptor, leading to profound suppression of the hypothalamic-pituitary-gonadal axis. This guide provides an in-depth exploration of the molecular signaling pathways downstream of the Goserelin-activated GnRH receptor. It covers the canonical Gq/11-mediated cascade in pituitary gonadotropes, leading to gonadotropin release, and discusses non-canonical pathways, such as the MAPK/ERK and PI3K/AKT cascades, which are particularly relevant to its direct effects on cancer cells. This document includes quantitative binding data, detailed experimental protocols for studying these pathways, and visual diagrams to elucidate the complex signaling networks.

Introduction

Goserelin, chemically identified as (D-Ser(tBu)6, Azagly10)-LHRH, is a synthetic decapeptide analogue of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2][3] By substituting amino acids at positions 6 and 10, Goserelin exhibits enhanced resistance to degradation and prolonged receptor occupancy compared to the native hormone.[4]

As a GnRH agonist, Goserelin's primary mechanism of action involves its interaction with the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[5] Continuous administration of Goserelin leads to a biphasic response: an initial transient stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion (a "flare" effect), followed by a sustained phase of pituitary desensitization and receptor downregulation.[4] This process effectively induces a reversible state of medical castration, reducing circulating levels of testosterone (B1683101) in men and estrogen in women.[1][3]

Beyond its well-characterized effects on the pituitary, evidence suggests that Goserelin can exert direct effects on cancer cells that express GnRH receptors, modulating signaling pathways involved in proliferation and survival.[6]

Quantitative Data: Receptor Binding and Kinetics

The interaction of Goserelin with the human GnRH receptor (hGnRHR) has been characterized using radioligand binding assays. This data is crucial for understanding its potency and duration of action at the molecular level.

| Compound | Parameter | Value | Assay System | Reference |

| Goserelin | Binding Affinity (pKi) | 8.86 ± 0.05 | [125I]-triptorelin displacement on CHOhGnRH cell membranes | [6] |

| Goserelin | Residence Time (τ) | 5.6 minutes | Competition association assay on CHOhGnRH cell membranes | [6] |

Downstream Signaling Pathways

Goserelin binding to the GnRH receptor initiates a cascade of intracellular events that differ depending on the cell type. The primary pathways are detailed below.

Canonical Gq/11 Pathway in Pituitary Gonadotropes

In the anterior pituitary, the GnRH receptor is predominantly coupled to the Gq/11 family of G-proteins. Activation by Goserelin triggers a well-established signaling cascade that is the primary mechanism for regulating LH and FSH synthesis and secretion.

-

G-Protein Activation : Goserelin binding induces a conformational change in the GnRHR, facilitating the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation : The activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ).

-

Second Messenger Production : PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with DAG, activates isoforms of Protein Kinase C (PKC).

-

Gonadotropin Release : The elevation in intracellular Ca2+ is a primary trigger for the immediate release of LH and FSH from secretory granules.

-

Gene Transcription : Activated PKC and other downstream effectors phosphorylate various substrates, including members of the Mitogen-Activated Protein Kinase (MAPK) family, which in turn regulate the transcription of gonadotropin subunit genes (αGSU, LHβ, and FSHβ).

Non-Canonical Pathways in Cancer Cells

In various cancer cell types, such as prostate and ovarian cancer, Goserelin can directly activate signaling pathways that influence cell fate, often independently of gonadotropin regulation.

In epithelial ovarian cancer (EOC) cells, Goserelin has been shown to promote apoptosis by modulating the PI3K/AKT pathway.[6]

-

GnRHR Activation : Goserelin binds to GnRH receptors expressed on the cancer cell surface.

-

PI3K/AKT Inhibition : This engagement leads to a decrease in the activity of Protein Kinase B (AKT), a key survival kinase. This is achieved through inhibition of the upstream Phosphatidylinositol 3-kinase (PI3K).

-

FOXO1 Upregulation : Decreased AKT activity leads to the de-repression and upregulation of the transcription factor Forkhead Box O1 (FOXO1).

-

Apoptosis Induction : FOXO1 translocates to the nucleus and promotes the transcription of pro-apoptotic genes, such as members of the TNF superfamily, ultimately leading to programmed cell death.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is crucial for cell proliferation and survival. In prostate cancer cells, GnRH agonists can modulate this pathway.

-

GnRHR Activation : Goserelin binds to its receptor on prostate cancer cells.

-

Upstream Activation : This can lead to the activation of the MAPK cascade through various mechanisms, potentially involving PKC or transactivation of growth factor receptors like EGFR.

-

MEK-ERK Phosphorylation : The cascade culminates in the phosphorylation and activation of ERK1/2 by its upstream kinase, MEK.

-

Cellular Response : Activated ERK can translocate to the nucleus to phosphorylate transcription factors, leading to changes in the expression of genes that regulate cell proliferation, survival, or differentiation. The ultimate cellular outcome (pro-proliferative vs. anti-proliferative) can be context- and cell-line dependent.

Detailed Experimental Protocols

Investigating the downstream effects of Goserelin requires specific and robust methodologies. The following sections detail the core protocols for analyzing the key signaling events.

Protocol: GnRH Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Goserelin by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Objective: To quantify the binding affinity of Goserelin for the GnRH receptor.

Materials:

-

Cell membranes from cells expressing GnRH receptors (e.g., CHOhGnRH, pituitary tissue).

-

Radioligand: e.g., [125I]-triptorelin.

-

Unlabeled Goserelin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of unlabeled GnRH (e.g., 1 µM).

-

Competition: Membranes + Radioligand + varying concentrations of Goserelin (e.g., 10-12 M to 10-5 M).

-

-

Incubation: Add membranes (e.g., 10-50 µg protein/well), the competing Goserelin, and finally the radioligand (at a concentration near its Kd). Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Goserelin.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of IP3, a key second messenger in the Gq/11 pathway, following Goserelin stimulation.

Objective: To measure the potency (EC50) of Goserelin in stimulating PLC activity.

Materials:

-

Cultured cells expressing GnRH receptors (e.g., αT3-1, LβT2).

-

[3H]-myo-inositol.

-

Inositol-free culture medium.

-

Stimulation buffer containing Lithium Chloride (LiCl, e.g., 10 mM). LiCl inhibits inositol phosphatases, allowing IPs to accumulate.

-

Goserelin.

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA) for cell lysis.

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elution buffers of increasing ionic strength to separate different IP species.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Plate cells and allow them to adhere. Replace the medium with inositol-free medium containing [3H]-myo-inositol (e.g., 1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl for 15-30 minutes.

-

Stimulation: Add varying concentrations of Goserelin to the wells and incubate for a defined time (e.g., 30-60 minutes).

-

Lysis: Stop the stimulation by aspirating the medium and adding ice-cold PCA or TCA to lyse the cells and precipitate macromolecules.

-

Extraction: Scrape the cells, collect the lysate, and centrifuge to pellet the precipitate. The supernatant contains the water-soluble inositol phosphates.

-

Chromatography: Neutralize the supernatant and apply it to a pre-equilibrated anion-exchange column.

-

Elution: Wash the column and then elute the different inositol phosphates sequentially using buffers of increasing ammonium (B1175870) formate/formic acid concentration. Collect the fraction corresponding to total inositol phosphates or specifically IP3.

-

Counting: Add scintillation cocktail to the collected fractions and measure the radioactivity (dpm).

-

Data Analysis:

-

Normalize the dpm for each sample to a control (e.g., total lipid-incorporated radioactivity).

-

Plot the stimulated IP accumulation against the log concentration of Goserelin.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

-

Protocol: Western Blot for Phosphorylated ERK (p-ERK)

This protocol detects the activation of the ERK/MAPK pathway by measuring the increase in phosphorylated ERK relative to total ERK levels.

Objective: To quantify the activation of the ERK signaling pathway in response to Goserelin.

Materials:

-

Cultured cells (e.g., LNCaP, PC-3 prostate cancer cells).

-

Serum-free medium.

-

Goserelin.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system (e.g., PVDF membranes).

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit or Mouse anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Serum-starve the cells (e.g., for 4-24 hours) to reduce basal ERK phosphorylation.

-

Stimulation: Treat the cells with Goserelin at various concentrations for different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lysis: Aspirate the medium and immediately lyse the cells on ice with lysis buffer. Scrape and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane thoroughly with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the same membrane can be stripped of the antibodies and re-probed with the primary antibody for total ERK, followed by the secondary antibody and detection steps.

-

Data Analysis:

-

Use densitometry software to quantify the band intensity for both p-ERK and total ERK for each sample.

-

Calculate the ratio of p-ERK to total ERK.

-

Express the results as a fold change relative to the untreated control.

-

Conclusion

Goserelin, or (D-Ser(tBu)6, Azagly10)-LHRH, exerts its powerful therapeutic effects through a complex interplay of downstream signaling pathways. In its canonical role, it modulates the Gq/11-PLC-Ca2+ pathway in the pituitary to control gonadotropin release, forming the basis of androgen deprivation therapy. Furthermore, its ability to directly engage non-canonical pathways, such as the PI3K/AKT and MAPK/ERK cascades in cancer cells, highlights additional mechanisms that may contribute to its anti-neoplastic activity. A thorough understanding of these signaling networks, supported by the quantitative and methodological data provided in this guide, is essential for the continued optimization of Goserelin in current therapies and for the development of novel drugs targeting the GnRH receptor.

References

The Evolution of LHRH Analogs: A Technical Deep Dive into Azaglycine Modifications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Historical Development, Synthesis, and Biological Evaluation of Azaglycine-Modified Luteinizing Hormone-Releasing Hormone (LHRH) Analogs.

The discovery of the Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide that plays a pivotal role in regulating the reproductive system, has paved the way for the development of a plethora of synthetic analogs with significant therapeutic applications. Among the various modifications explored, the substitution of amino acid residues with azaglycine has emerged as a compelling strategy to enhance the biological activity and stability of these peptides. This technical guide provides a comprehensive overview of the historical development of azaglycine-modified LHRH analogs, detailing their synthesis, structure-activity relationships, and the experimental protocols used for their evaluation.

Introduction: The Rationale for Azaglycine Substitution

The native LHRH peptide has a short biological half-life, limiting its therapeutic efficacy. Early research focused on chemical modifications to improve its potency and duration of action. The introduction of an "aza" nitrogen atom in place of the alpha-carbon of a glycine (B1666218) residue, creating an azaglycine residue, was a key innovation. This modification preserves the overall polarity and side-chain spacing of the peptide while potentially increasing its resistance to enzymatic degradation.[1] The resulting "azapeptides" have been investigated for their potential to modulate the LHRH receptor with enhanced properties.

Historical Development and Structure-Activity Relationships

The exploration of azaglycine substitution in LHRH analogs has a rich history, with modifications at various positions of the decapeptide chain leading to a range of biological activities, from potent agonism to antagonism.

Early Modifications at Position 6 and 10

Initial studies focused on substituting the glycine residue at position 6 (Gly6) or 10 (Gly10) with azaglycine. The substitution at Gly10, often in combination with a D-amino acid at position 6, proved to be a particularly fruitful strategy for developing highly active agonists. For instance, analogs such as [D-Ser(But)6, Aza-Gly10]LHRH (goserelin) have demonstrated potencies 50 to 100 times greater than the native LHRH.[2] This enhanced activity is attributed to a combination of increased receptor binding affinity and prolonged biological half-life.[2]

Conversely, early investigations into azaglycine substitution at position 6 did not yield agonists with increased duration of action and, in some cases, resulted in analogs with lower potency in certain assays compared to native LHRH.[1]

The Impact on Biological Activity

The biological effects of azaglycine-modified LHRH analogs have been extensively studied in various in vivo and in vitro models.

-

Agonistic Activity: Many azaglycine-modified analogs, particularly those with substitutions at position 10, exhibit potent agonistic activity. This is characterized by an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, followed by downregulation of the pituitary LHRH receptors and subsequent suppression of gonadal steroidogenesis. This paradoxical effect forms the basis of their use in the treatment of hormone-dependent cancers like prostate and breast cancer.

-

Antagonistic Activity: While the primary focus has been on agonists, the development of LHRH antagonists has also been a significant area of research. Antagonists act by competitively blocking the LHRH receptor, leading to an immediate suppression of gonadotropin release without the initial stimulatory flare-up seen with agonists.[3][4] While specific examples of potent azaglycine-containing antagonists are less prominent in the early literature, the principles of structure-activity relationships for antagonists have been well-established, focusing on modifications at the N-terminus and other key positions.

Data Presentation: A Comparative Analysis

Table 1: In Vivo Biological Potency of Selected LHRH Analogs

| Compound | Position of Azaglycine Substitution | Relative Potency (vs. LHRH) | Assay | Reference |

| [D-Phe6, Azgly10]LHRH | 10 | ~100x | Ovulation induction in rats | [5] |

| [D-Tyr(Me)6, Azgly10]LHRH | 10 | ~100x | Ovulation induction in rats | [5] |

| [D-Ser(But)6, Azgly10]LHRH (Goserelin) | 10 | 50-100x | General agonistic activity | [2] |

| [Azaglycine6]LHRH | 6 | Less potent than LHRH | LH release in immature male rats | [1] |

| [Azalanine6]LHRH | 6 | Less potent than LHRH | LH release in immature male rats | [1] |

| [Azaglycine10]LHRH | 10 | As active as LHRH | Ovulation induction in rats | [1] |

Table 2: Receptor Binding Affinity of Selected LHRH Analogs

| Compound | IC50 (nM) | Radioligand | Cell/Tissue Type | Reference |

| (D-Lys6)-GnRH | 15.8 | [¹³¹I](His⁵, D-Tyr⁶)GnRH | Not Specified | [6] |

| FP-(D-Lys6)-GnRH | 2.0 | [¹³¹I](His⁵, D-Tyr⁶)GnRH | Not Specified | [6] |

| NOTA-P-(D-Lys6)-GnRH | 56.2 | [¹³¹I](His⁵, D-Tyr⁶)GnRH | Not Specified | [6] |

Note: Data for azaglycine-specific analogs in a comparative table for binding affinity is limited in the readily available literature. The data presented here is for other modified LHRH analogs to provide context for binding affinity measurements.

Table 3: Pharmacokinetic Parameters of an LHRH Agonist

| Compound | Half-life | Route of Administration | Species | Reference |

| [D-Trp6]LHRH | 7.6 h | Intramuscular (depot) | Not Specified | [2] |

Note: Specific pharmacokinetic data for a wide range of azaglycine-modified LHRH analogs is not compiled in the available literature. The data for [D-Trp6]LHRH is provided as a relevant example of a potent agonist.

Experimental Protocols

The development and characterization of azaglycine-modified LHRH analogs rely on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Azaglycine-Containing Peptides

This protocol outlines the manual synthesis of a generic azaglycine-containing LHRH analog using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-aza-glycine building block

-

Rink Amide resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Sintered glass funnel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a sintered glass funnel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activated amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Azaglycine Coupling:

-

For the incorporation of the azaglycine residue, use the pre-formed Fmoc-aza-glycine building block and follow the same coupling procedure as for standard amino acids.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the LHRH analog sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

-

Purification and Characterization:

-

Centrifuge the precipitated peptide, wash it with cold diethyl ether, and dry it.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its molecular weight.

-

In Vivo Bioassay: Ovulation Induction in Rats

This protocol describes a common in vivo assay to determine the agonistic potency of LHRH analogs.

Animals:

-

Androgen-sterilized, constant-estrus female rats.

Procedure:

-

Animal Preparation: Induce a constant-estrus state in female rats by neonatal androgenization.

-

Compound Administration: Administer graded doses of the test LHRH analog and a reference standard (native LHRH) subcutaneously to different groups of rats.

-

Ovulation Assessment: The day after injection, sacrifice the rats and examine their oviducts under a microscope for the presence of ova.

-

Data Analysis: Calculate the percentage of rats ovulating at each dose level for both the test analog and the reference standard. Determine the relative potency of the analog by comparing the dose-response curves.

In Vitro Bioassay: LH Release from Pituitary Cells

This protocol details an in vitro method to assess the ability of LHRH analogs to stimulate LH release from primary pituitary cells.

Materials:

-

Pituitaries from immature male rats

-

Cell dispersion enzymes (e.g., trypsin, collagenase)

-

Cell culture medium (e.g., DMEM)

-

Test LHRH analogs and reference standard

-

LH radioimmunoassay (RIA) kit

Procedure:

-

Pituitary Cell Culture Preparation:

-

Aseptically remove the anterior pituitaries from immature male rats.

-

Mechanically and enzymatically disperse the tissue to obtain a single-cell suspension.

-

Plate the cells in multi-well plates and culture them for 2-3 days to allow for recovery.

-

-

Stimulation with LHRH Analogs:

-

Wash the cultured pituitary cells with fresh medium.

-

Add various concentrations of the test LHRH analogs and the reference standard to the wells.

-

Incubate the cells for a defined period (e.g., 4 hours).

-

-

LH Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of LH in the supernatant using a specific radioimmunoassay.

-

-

Data Analysis:

-

Plot the LH concentration as a function of the analog concentration.

-

Determine the EC50 (half-maximal effective concentration) for each analog and compare it to the EC50 of the reference standard to calculate relative potency.

-

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of LHRH analogs for the LHRH receptor.

Materials:

-

Rat pituitary membrane preparation (or cells expressing the LHRH receptor)

-

Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp6]LHRH)

-

Unlabeled test LHRH analogs

-

Binding buffer

-

Glass fiber filters

-

Gamma counter

Procedure:

-

Assay Setup: In a series of tubes, combine the pituitary membrane preparation, a fixed concentration of the radiolabeled LHRH analog, and varying concentrations of the unlabeled test analog.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test analog.

-

Determine the IC50 (half-maximal inhibitory concentration) of the test analog.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Signaling Pathways

The LHRH receptor is a G-protein coupled receptor (GPCR) that can activate different signaling pathways depending on the cell type. In pituitary gonadotrophs, it primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. In some cancer cells, evidence suggests a coupling to Gi, which inhibits adenylyl cyclase.

Caption: LHRH receptor signaling pathways in pituitary versus cancer cells.

Experimental Workflows

Caption: Workflow for Solid-Phase Peptide Synthesis of Azaglycine-LHRH Analogs.

Caption: Workflow for LHRH Receptor Binding Assay.

Logical Relationships

Caption: Structure-Activity Relationship for Potent LHRH Agonists.

Conclusion

The incorporation of azaglycine residues into the LHRH peptide backbone has been a cornerstone in the development of potent and long-acting LHRH analogs. This technical guide has provided a historical perspective, summarized key structure-activity relationships, and detailed the experimental methodologies crucial for the synthesis and evaluation of these important therapeutic agents. The continued exploration of such peptidomimetic strategies holds promise for the design of next-generation LHRH analogs with improved pharmacological profiles for a range of clinical applications.

References